(Diphenyl-phosphinoyl)-acetonitrile

Description

Significance of Alpha-Phosphinoyl Nitriles in Synthetic Chemistry

Alpha-phosphinoyl nitriles, such as (Diphenyl-phosphinoyl)-acetonitrile, are a specialized class of reagents within the broader family of Horner-Wadsworth-Emmons reagents. Their significance lies in their ability to directly introduce a cyano-substituted vinyl group, leading to the formation of α,β-unsaturated nitriles.

The nitrile group in the resulting alkene products is a versatile functional handle that can be further transformed into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a ketone. This versatility makes α,β-unsaturated nitriles valuable building blocks in multi-step syntheses.

The Horner-Wadsworth-Emmons reaction utilizing α-phosphinoyl nitriles generally exhibits a high degree of stereoselectivity, predominantly favoring the formation of the (E)-isomer of the alkene product. wikipedia.org This stereochemical control is a significant advantage in the synthesis of complex molecules where specific isomeric forms are required. The reaction proceeds through a series of intermediates, and the thermodynamic stability of the transition states leading to the final alkene dictates the stereochemical outcome. wikipedia.org

The general reaction conditions for the Horner-Wadsworth-Emmons reaction with α-phosphinoyl nitriles involve the use of a base to deprotonate the reagent, followed by the addition of the aldehyde or ketone. Common bases include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide (LDA). The choice of base and solvent can influence the reaction's yield and stereoselectivity.

Below is a representative table illustrating the olefination of various aldehydes with a generic α-phosphinoyl nitrile, showcasing typical yields and stereoselectivities.

| Aldehyde Reactant | Product (α,β-Unsaturated Nitrile) | Yield (%) | E:Z Ratio |

| Benzaldehyde | 3-Phenylacrylonitrile | 85 | >95:5 |

| 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)acrylonitrile | 90 | >95:5 |

| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)acrylonitrile | 82 | >95:5 |

| Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylonitrile | 78 | >90:10 |

| Propanal | Pent-2-enenitrile | 75 | 90:10 |

This table represents typical outcomes for Horner-Wadsworth-Emmons reactions with α-phosphinoyl nitriles and is for illustrative purposes. Specific yields and ratios for this compound may vary.

Evolution of Organophosphorus Reagents in Carbon-Carbon Bond Formation

The development of organophosphorus reagents for carbon-carbon bond formation has been a cornerstone of modern organic synthesis. The journey began with the groundbreaking discovery of the Wittig reaction by Georg Wittig in the 1950s. This reaction utilized phosphonium (B103445) ylides to convert aldehydes and ketones into alkenes and was a significant leap forward in synthetic methodology.

However, the Wittig reaction had some limitations, including issues with stereoselectivity for certain substrates and the often-difficult removal of the triphenylphosphine (B44618) oxide byproduct. This led to further research and the subsequent development of the Horner-Wadsworth-Emmons (HWE) reaction in 1958 by Leopold Horner and later refined by William S. Wadsworth and William D. Emmons. wikipedia.org

The HWE reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, making purification of the alkene product significantly easier. Furthermore, the HWE reaction often provides higher (E)-stereoselectivity for the formation of disubstituted alkenes. wikipedia.org

The evolution continued with the development of various modified HWE reagents, including those with different electron-withdrawing groups to tune reactivity and stereoselectivity. This compound is a prime example of this evolution, incorporating a phosphine (B1218219) oxide moiety instead of a phosphonate (B1237965) ester and a nitrile group as the stabilizing entity. This specific combination offers a unique reactivity profile for the synthesis of α,β-unsaturated nitriles.

The timeline below highlights key milestones in the evolution of these powerful synthetic tools.

| Year | Development | Key Features |

| 1953 | Wittig Reaction | Utilizes phosphonium ylides; forms alkenes from carbonyls. |

| 1958 | Horner-Wadsworth-Emmons (HWE) Reaction | Employs phosphonate-stabilized carbanions; easier byproduct removal and often better (E)-selectivity. |

| 1983 | Still-Gennari Modification | A modification of the HWE reaction that provides high (Z)-selectivity for alkene synthesis. |

| Present | Diversification of HWE Reagents | Development of reagents with various stabilizing groups, such as the phosphinoyl and nitrile groups in this compound, to achieve specific synthetic goals. |

This continuous evolution has provided synthetic chemists with a versatile and powerful arsenal (B13267) for the construction of complex molecules with precise control over the geometry of newly formed double bonds.

Direct Synthetic Approaches to this compound

Direct synthetic routes focus on the formation of the crucial phosphorus-carbon bond adjacent to the nitrile group. These methods include phosphorylation of acetonitrile (B52724) precursors and various coupling reactions.

Phosphorylation Reactions involving Acetonitrile Derivatives

Phosphorylation reactions are a fundamental approach to introduce the diphenylphosphinoyl group onto an acetonitrile scaffold. A common strategy involves the reaction of a phosphorus electrophile, such as a diphenylphosphinic halide, with a nucleophilic acetonitrile derivative. For instance, the deprotonation of acetonitrile using a strong base like sodium amide or an organolithium reagent generates a carbanion that can subsequently react with diphenylphosphinic chloride to yield the target compound.

Another established method is a variation of the Michaelis-Arbuzov reaction. In this approach, a trivalent phosphorus compound, such as a diphenylphosphinite ester, reacts with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile). The reaction proceeds through a quasi-phosphonium salt intermediate which then rearranges to form the thermodynamically stable P=O bond, resulting in this compound.

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Typical Yield |

| Acetonitrile | Diphenylphosphinic chloride | 1. Strong Base (e.g., n-BuLi, LDA) 2. Anhydrous Solvent (e.g., THF) | This compound | Moderate to High |

| Ethyl diphenylphosphinite | Bromoacetonitrile | Heat | This compound | Good |

Coupling Reactions for the Formation of P(O)–C(CN) Linkages

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming P-C bonds. Palladium- and copper-catalyzed systems are particularly prevalent in the synthesis of organophosphorus compounds. acs.orgacs.org For the synthesis of this compound, these reactions typically involve the coupling of a phosphorus-containing nucleophile, such as diphenylphosphine (B32561) oxide, with a haloacetonitrile.

The Hirao reaction, a palladium-catalyzed cross-coupling of a P(O)-H compound with a halide, is a key example. In this context, diphenylphosphine oxide can be coupled with bromoacetonitrile in the presence of a palladium catalyst, a suitable ligand, and a base to afford this compound. The choice of ligand and base is critical for achieving high yields and preventing side reactions. nih.gov

| P-Reagent | C-Reagent | Catalyst System | Base | Product |

| Diphenylphosphine oxide | Bromoacetonitrile | Pd(OAc)₂ / Phosphine Ligand | Organic Base (e.g., Et₃N) | This compound |

| Diphenylphosphine oxide | Iodoacetonitrile | CuI / Ligand (e.g., L-proline) | Inorganic Base (e.g., K₂CO₃) | This compound |

Indirect Synthesis and Derivatization Routes

Indirect methods involve the synthesis of the target molecule through the transformation of precursors that already contain either the nitrile or the phosphinoyl moiety.

Modification of Pre-existing Nitrile Compounds

This approach utilizes nitrile-containing molecules that are functionalized to facilitate the introduction of the diphenylphosphinoyl group. For example, starting with ethyl cyanoacetate, the α-carbon can be deprotonated and subsequently reacted with diphenylphosphinic chloride. The resulting product can then undergo decarboxylation to yield this compound. Similarly, malononitrile can serve as a precursor, where one nitrile group is ultimately removed or transformed after the phosphinylation step. researchgate.net These multi-step sequences offer flexibility in introducing other functional groups if desired.

Phosphinylation of Alpha-Cyano Carbanion Precursors

This method is a cornerstone for the synthesis of α-phosphinoyl nitriles. It relies on the generation of a carbanion at the carbon atom alpha to the nitrile group. The electron-withdrawing nature of the cyano group acidifies the adjacent C-H bond, allowing for its deprotonation by a suitable base.

The general process involves:

Selection of a Precursor: Acetonitrile is the most direct precursor.

Generation of the Carbanion: A strong base, such as lithium diisopropylamide (LDA), sodium hydride (NaH), or n-butyllithium (n-BuLi), is used to abstract a proton from acetonitrile in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to control reactivity.

Reaction with a Phosphorus Electrophile: The resulting α-cyano carbanion is then treated with an electrophilic phosphorus reagent, most commonly diphenylphosphinic chloride (Ph₂P(O)Cl). The carbanion acts as a nucleophile, attacking the phosphorus atom and displacing the chloride ion to form the desired P(O)-C(CN) bond.

The reaction must be carried out under inert conditions to prevent quenching of the highly reactive carbanion by atmospheric moisture or oxygen.

Electrochemical Synthesis Methods for Organophosphorus Compounds

Electrochemical methods represent a greener and more sustainable approach to forming P-C bonds. nih.gov These techniques utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents. beilstein-journals.org In the context of organophosphorus synthesis, electrochemical methods can be used to generate reactive phosphorus species or to facilitate coupling reactions. tandfonline.com

One potential electrochemical route involves the anodic oxidation of a tertiary phosphine or a secondary phosphine oxide in the presence of an acetonitrile-derived substrate. tandfonline.com For example, the electrolysis of diphenylphosphine oxide could generate a reactive phosphorus-centered radical or cation, which could then react with an acetonitrile anion or radical to form the P-C bond. The efficiency of such processes is highly dependent on the choice of electrode materials (e.g., platinum, graphite), supporting electrolytes, and solvent systems. nih.govbeilstein-journals.org While this area is still developing, it offers a promising alternative to traditional chemical synthesis. oup.comnih.gov

| Method | Description | Key Parameters |

| Anodic Oxidation | Oxidation of a P(III) or P(V)-H species at the anode to generate a reactive electrophilic phosphorus intermediate. | Electrode Material (Anode), Supporting Electrolyte, Solvent |

| Cathodic Reduction | Reduction of a haloacetonitrile at the cathode to generate a nucleophilic carbanion, which then reacts with a phosphorus electrophile. | Electrode Material (Cathode), Potential, Substrate Concentration |

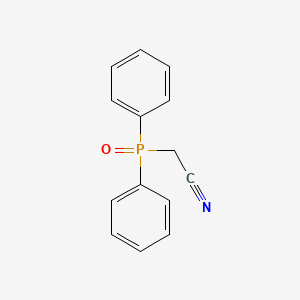

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphorylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRCIUPMYHQSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364250 | |

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23040-22-4 | |

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diphenyl Phosphinoyl Acetonitrile and Its Analogs

Modern Synthetic Approaches

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for constructing complex organic molecules, offering mild reaction conditions and high functional group tolerance. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of phosphine (B1218219) oxides, providing novel pathways for the formation of carbon-phosphorus (C-P) bonds. The core principle involves the generation of highly reactive phosphorus-centered radicals from stable precursors upon irradiation with visible light in the presence of a photocatalyst. acs.orgnih.gov

The generation of phosphinoyl radicals is a key step in these transformations. One common pathway involves a proton-coupled electron transfer (PCET) oxidation of a secondary phosphine oxide, such as diphenylphosphine (B32561) oxide, facilitated by an excited photocatalyst. acs.org These generated phosphinoyl radicals can then engage in a variety of reactions, including addition to unsaturated systems or cross-coupling with aryl halides, to yield the desired phosphine oxide products.

Addition to Alkynes

A significant application of this method is the hydrophosphinylation of alkynes. Research has demonstrated the direct synthesis of Z-alkenylphosphine oxides through a visible-light-induced radical addition of diaryl phosphine oxides to alkynes in water. acs.org This approach is notable for its high Z-stereoselectivity, which is often challenging to achieve with traditional methods that typically favor the thermodynamically more stable E-isomer. acs.org The reaction proceeds under mild conditions and is applicable to a wide range of terminal and internal alkynes. acs.org

A proposed mechanism involves the initial formation of a phosphinoyl radical via PCET. This radical then adds to an alkyne, generating an α-alkenyl carbon radical intermediate. A subsequent single-electron transfer (SET) from the reduced photocatalyst to this intermediate delivers a Z-alkenyl anion, which upon protonation yields the final Z-alkenylphosphine oxide product. acs.org

Table 1: Z-Selective Addition of Diphenylphosphine Oxide to Phenylacetylene

| Entry | Photocatalyst | Solvent | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| 1 | Ir(ppy)₃ | H₂O | 95 | >99:1 |

| 2 | Ru(bpy)₃Cl₂ | H₂O | 88 | 98:2 |

| 3 | Eosin Y | H₂O | 75 | 95:5 |

Data compiled from studies on visible-light-induced radical addition to alkynes. acs.org

Cross-Coupling Reactions

Photoredox catalysis also enables the C-P cross-coupling of secondary phosphine oxides with heteroaryl chlorides. This method allows for the synthesis of P-chiral heteroaryl phosphine oxides with excellent enantiomeric excess (97–99% ee) without the need for transition metals or external photosensitizers. nih.govresearchgate.net The reaction can be performed under air conditions, highlighting its practicality and operational simplicity. nih.gov Density functional theory (DFT) calculations suggest the reaction proceeds through a diradical intermediate formed via intersystem crossing and single electron transfer under visible light irradiation. nih.govresearchgate.net

Table 2: Visible-Light-Induced C-P Coupling of (R)-tert-butyl(phenyl)phosphine oxide with 2-chloropyridine

| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | DMSO | Room Temp. | 84 | 98 |

| 2 | DMF | Room Temp. | 44 | 98 |

| 3 | Toluene | Room Temp. | 15 | 98 |

| 4 | THF | Room Temp. | 8 | 98 |

These findings demonstrate a powerful strategy for synthesizing P-stereogenic phosphine oxides. nih.gov

Phosphoranyl Radicals in Synthesis

The photocatalytic generation of phosphoranyl radicals is another key strategy. These radicals serve as tunable mediators to access diverse radical species, typically through deoxygenation or desulfurization processes. acs.orgnih.gov For instance, the deoxygenation of sulfoxides can be achieved using triphenylphosphine (B44618) under photoredox conditions. The process involves the formation of a phosphoranyl radical, which undergoes β-scission to release triphenylphosphine oxide and a sulfide radical cation, propagating a radical chain. acs.org This mild procedure is compatible with a wide array of functional groups that are often sensitive to traditional deoxygenation methods. acs.org

The light-driven activation of halophosphines by an Ir(III)-based photocatalyst has also been described. This method leads to the formation of secondary phosphines, which can further react to form diphosphines. nih.gov This highlights the versatility of photoredox catalysis in manipulating phosphorus-containing compounds and generating precursors for phosphine oxide synthesis.

Reactivity and Reaction Mechanisms of Diphenyl Phosphinoyl Acetonitrile

Alpha-Carbanion Formation and Stabilization in (Diphenyl-phosphinoyl)-acetonitrile

The acidity of the α-proton in this compound is a cornerstone of its chemical utility. The generation of a carbanion at this position is facilitated by the electronic properties of the adjacent phosphinoyl group.

Inductive and Hyperconjugative Effects of the Phosphinoyl Group on Alpha-Carbanions

The phosphinoyl group [(C₆H₅)₂P(O)-] plays a crucial role in stabilizing the adjacent carbanion through a combination of inductive and hyperconjugative effects. The phosphorus atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect through the sigma bond. youtube.comyoutube.com This effect helps to delocalize the negative charge of the carbanion, thereby increasing its stability. youtube.comyoutube.com

Role of Strong Bases in Carbanion Generation

The formation of the α-carbanion from this compound necessitates the use of a strong base. The pKa of the α-proton is such that weaker bases are generally ineffective in achieving complete deprotonation. The choice of base can influence the reactivity and stereochemical outcome of subsequent reactions.

Commonly employed strong bases for this purpose include sodium hydride (NaH), butyllithium (B86547) (BuLi), and sodium methoxide (B1231860) (NaOMe). organic-chemistry.org The selection of a particular base is often dictated by the specific reaction conditions and the desired outcome. For instance, in Horner-Wadsworth-Emmons type reactions, the counterion of the base (e.g., Li⁺, Na⁺, K⁺) can influence the stereoselectivity of the resulting alkene. wikipedia.org

Table 1: Common Bases for Carbanion Generation

| Base | Formula | Typical Application |

|---|---|---|

| Sodium Hydride | NaH | Horner-Wadsworth-Emmons Reactions |

| Butyllithium | BuLi | General carbanion formation |

Nucleophilic Reactivity of the Alpha-Carbanion

Once formed, the α-carbanion of this compound is a potent nucleophile. This nucleophilicity is harnessed in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for synthetic chemists.

Horner-Wadsworth-Emmons Type Reactions and Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgyoutube.com The carbanion derived from this compound readily participates in HWE reactions. nih.govtcichemicals.comslideshare.net The reaction proceeds via the nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. youtube.comslideshare.net This intermediate then undergoes elimination of a phosphate (B84403) byproduct to yield the alkene. organic-chemistry.orgwikipedia.org

A key advantage of the HWE reaction is its ability to afford predominantly the (E)-alkene isomer, offering a high degree of stereoselectivity. organic-chemistry.orgwikipedia.org The reaction conditions, including the nature of the base and the reaction temperature, can be optimized to maximize the yield of the desired (E)-isomer. wikipedia.org The resulting phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. organic-chemistry.org

Michael Addition Reactions with Alpha,Beta-Unsaturated Carbonyl Compounds

The α-carbanion of this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org In this reaction, the nucleophilic carbanion adds to the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond. wikipedia.orglibretexts.org This reaction is a powerful method for constructing 1,5-dicarbonyl compounds and other synthetically useful structures. libretexts.org

The success of the Michael addition often depends on the stability of the carbanion donor. libretexts.orglibretexts.org The phosphinoyl group in this compound provides the necessary stabilization for the carbanion to effectively participate in this type of transformation.

Electrophilic Addition to Carbonyls and Imines

Beyond HWE and Michael reactions, the nucleophilic carbanion can add to other electrophilic species, including a broader range of carbonyl compounds and imines. The addition to a carbonyl group, as seen in the initial step of the HWE reaction, can be considered a general electrophilic addition. libretexts.org The resulting tetrahedral intermediate can be trapped or proceed to other transformations depending on the reaction conditions.

Addition to imines provides a route to the synthesis of functionalized amines. The mechanism is analogous to the addition to carbonyls, with the carbanion attacking the electrophilic carbon of the C=N double bond. This versatility further highlights the importance of this compound as a building block in organic synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium Hydride |

| Butyllithium |

| Sodium Methoxide |

| Aldehyde |

| Ketone |

| Alkene |

| Phosphate |

| α,β-Unsaturated Carbonyl Compound |

| 1,5-Dicarbonyl Compound |

| Imine |

Reactivity with Main Group Metal Elements and Complex Formation

The reactivity of this compound with main group metal elements is characterized by two primary modes of interaction: coordination through the phosphoryl oxygen and deprotonation of the α-carbon. The phosphoryl group (P=O) is a potent Lewis base, readily coordinating to main group metal cations. For instance, related phosphine (B1218219) oxides form stable complexes with metal nitrates, where the ligand coordinates to the metal center via the phosphoryl oxygen atom. researchgate.net This interaction is crucial in the formation of various metal complexes, influencing their structure and subsequent reactivity.

The presence of both the phosphinoyl and nitrile groups significantly increases the acidity of the methylene (B1212753) (CH₂) protons. This acidification facilitates deprotonation by strong bases, such as organolithium reagents (e.g., butyllithium) or alkali metal amides, to form a resonance-stabilized carbanion. encyclopedia.pubacs.org This process is analogous to the deprotonation observed in acetonitrile (B52724) when coordinated to a palladium center, which results in a pKa decrease of at least 8 units compared to the free solvent. chemrxiv.org The resulting anion, a metalated ylide, is a versatile nucleophile in its own right.

The formation of these anionic species is central to the synthetic utility of this compound in reactions with main group elements. The anion can participate in various nucleophilic substitution and addition reactions. The specific nature of the complex formed depends on the metal, the stoichiometry, and the reaction conditions. While extensive studies on the complexation of this compound specifically with a wide range of main group elements are not broadly documented, the fundamental principles of phosphine oxide coordination and α-carbon acidity dictate its reactivity pathways. researchgate.netnih.gov

Radical Reactions Involving the Phosphinoyl Moiety

The diphenylphosphinoyl moiety is a key player in various radical reactions, serving as a precursor to phosphorus-centered radicals that can engage in a range of transformations.

Generation and Behavior of Phosphinoyl Radicals

Phosphinoyl radicals can be generated from phosphine oxide precursors through several methods. A common laboratory approach involves the treatment of a phosphine oxide with a radical initiator, such as tert-butyl hydroperoxide (TBHP), under mild conditions. rsc.org This method effectively produces P-centered radicals capable of initiating further reactions.

Alternatively, photoredox catalysis has emerged as a powerful technique for generating these radicals. acs.org This process can involve the single-electron oxidation of a related phosphine to a radical cation, which then undergoes further reactions to produce the desired radical species. acs.org Laser flash photolysis of acylphosphine oxides has also been used to generate and study phosphinoyl radicals, revealing that they can be formed via α-cleavage from a triplet excited state. anu.edu.au Once generated, these phosphinoyl radicals are versatile intermediates that can participate in additions to unsaturated systems.

Radical Addition to Unsaturated Systems (Alkenes, Alkynes)

Phosphinoyl radicals readily undergo addition reactions to carbon-carbon multiple bonds, a process that forms the basis for numerous synthetic methodologies. acs.orglibretexts.org The addition to alkenes is a well-established transformation where the P-centered radical attacks the double bond to form a new carbon-centered radical intermediate. organic-chemistry.org This intermediate can then be trapped by a hydrogen donor or another reagent to yield the final product. rsc.orgorganic-chemistry.org

This radical addition has been successfully applied to both electron-rich and electron-poor alkenes. organic-chemistry.org Similarly, alkynes can also serve as substrates for the addition of phosphinoyl radicals. nih.gov These reactions often proceed with high efficiency and provide a direct route to functionalized organophosphorus compounds. The regioselectivity of the addition is influenced by the stability of the resulting carbon-centered radical intermediate.

Cyanophosphinoylation Reactions

A notable application of phosphinoyl radical chemistry is the difunctionalization of unsaturated systems, particularly cyanophosphinoylation. This reaction involves the simultaneous addition of a phosphinoyl group and a cyano group across a double or triple bond.

One effective protocol for the vicinal cyanophosphinoylation of alkenes involves a one-pot reaction where a phosphinoyl radical is first generated and adds to the alkene. capes.gov.br The resulting carbon-centered radical is then intercepted by a copper cyanide (CuCN) catalyst, which facilitates the introduction of the cyano group. capes.gov.br This process, mediated by reagents like manganese(III) acetate (B1210297), provides a direct pathway to products containing both phosphinoyl and cyano functionalities in a vicinal arrangement. capes.gov.br

A similar transformation has been developed for alkynes, leading to the synthesis of highly substituted, difunctionalized alkenes. nih.gov These cyanophosphorylation reactions demonstrate the synthetic power of combining radical addition with transition metal catalysis to achieve complex molecular architectures. rsc.orgnih.gov

Table 1: Examples of Cyanophosphinoylation Reactions

| Substrate | Radical Source | Cyanide Source | Catalyst/Mediator | Product Type |

|---|---|---|---|---|

| Alkenes | Phosphine Oxides | Copper Cyanide (CuCN) | Manganese(III) Acetate (Mn(OAc)₃) | Vicinal Cyanophosphinoylated Alkanes capes.gov.br |

Reactivity of the Nitrile Group in this compound

The nitrile group in this compound is an electrophilic center that participates in a variety of nucleophilic reactions.

Nucleophilic Substitution and Addition Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity is analogous to that of a carbonyl group. openstax.orgchemistrysteps.com Common nucleophilic additions to the nitrile functionality include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid or its corresponding carboxylate salt. openstax.orgchemistrysteps.comebsco.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orgopenstax.org The reaction involves successive nucleophilic additions of hydride ions to the carbon-nitrogen triple bond. openstax.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile to form an imine anion intermediate. chemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com

Beyond additions, the nitrile group's electron-withdrawing nature facilitates the deprotonation of the α-carbon, as previously mentioned. The resulting nitrile anion is a potent nucleophile that can engage in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. encyclopedia.pub However, a potential complication in such alkylation reactions is over-alkylation, where more than one alkyl group is added. encyclopedia.pub

Furthermore, the nitrile functionality can be activated by Lewis acids. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote the in-situ formation of a silyl (B83357) ketene (B1206846) imine from acetonitrile, which then acts as a nucleophile in additions to electrophiles like acetals and nitrones. richmond.edu This illustrates a pathway where the nitrile is transformed into a more reactive nucleophilic species. richmond.edu

Table 2: Summary of Nucleophilic Reactions at the Nitrile Group

| Reagent Type | Nucleophile | Intermediate | Final Product |

|---|---|---|---|

| Water (Acid/Base) | H₂O / OH⁻ | Amide | Carboxylic Acid / Carboxylate openstax.orgchemistrysteps.com |

| Hydride Reagents | H⁻ (from LiAlH₄) | Imine Anion | Primary Amine libretexts.orgopenstax.org |

| Organometallic | R⁻ (from R-MgX or R-Li) | Imine Anion | Ketone chemistrysteps.com |

Cyclization Reactions involving the Nitrile

While direct cyclization reactions involving the nitrile group of this compound are not extensively documented in readily available literature, the inherent reactivity of the nitrile functionality suggests its potential participation in various cycloaddition reactions. The carbon-nitrogen triple bond in nitriles can act as a dienophile or a dipolarophile in reactions with suitable partners. libretexts.orgebsco.com For instance, nitriles are known to undergo [3+2] cycloadditions with azides to form tetrazoles, a reaction often catalyzed by acids. youtube.com The mechanism typically involves the activation of the nitrile by the catalyst, followed by nucleophilic attack of the azide (B81097) anion and subsequent ring closure. youtube.com

Transformations to Nitrogen-Containing Heterocycles

The conversion of this compound into nitrogen-containing heterocycles represents a valuable synthetic strategy. Although specific examples starting directly from this compound are not widespread, the general reactivity of nitriles provides a framework for these transformations. For example, the synthesis of pyrazoles can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a reaction where a nitrile-containing substrate could potentially be incorporated. nih.gov Furthermore, N-fused heterocyclic compounds, a common motif in pharmaceuticals, can be synthesized through various catalytic methods, some of which are compatible with cyano groups. vdoc.pub The synthesis of such heterocycles often involves the formation of new carbon-nitrogen bonds, a process where the nitrile group can serve as a key building block. nih.gov

Mechanistic Investigations of Key Transformations

A deeper understanding of the reaction pathways of this compound is crucial for optimizing existing synthetic methods and developing new ones. This section explores the kinetic, stereochemical, and intermediate-focused studies that shed light on its reactivity.

Kinetic and Stereochemical Studies

Kinetic and stereochemical investigations provide valuable insights into the transition states and mechanisms of reactions involving this compound. While specific studies on this exact molecule are limited, research on analogous compounds offers relevant information. For instance, kinetic studies on the pyridinolysis of diphenyl phosphinic and thiophosphinic chlorides in acetonitrile have revealed mechanistic shifts from concerted SN2(P) processes to stepwise pathways depending on the basicity of the nucleophile. nih.gov

In a study on primary α-phosphinonitriles, which are structural analogues, the synthesis and characterization of chiral derivatives were reported. nih.gov Notably, the 1H NMR spectra of these chiral phosphines displayed diastereotopic protons for the PH2 group, a phenomenon not observed for the NH2 group in corresponding α-aminonitriles. nih.gov This observation highlights the influence of the phosphorus center on the stereochemical environment of the molecule.

Table 1: Kinetic Data for the Pyridinolysis of Diphenyl Phosphinic Chloride (1) with Substituted Pyridines in Acetonitrile at 35.0 °C nih.gov

| Substituted Pyridine (X) | kobs (s-1) | [Py] (mol dm-3) | k2 (x 10-3 dm3 mol-1 s-1) |

| 4-MeO | 0.00115 | 0.1 | 11.5 |

| 4-Me | 0.00054 | 0.1 | 5.4 |

| 3-Me | 0.00038 | 0.1 | 3.8 |

| H | 0.00025 | 0.1 | 2.5 |

| 3-Ph | 0.00018 | 0.1 | 1.8 |

| 3-Ac | 0.00007 | 0.1 | 0.7 |

| 3-Cl | 0.00005 | 0.1 | 0.5 |

| 4-CN | 0.00001 | 0.1 | 0.1 |

| 3-CN | 0.000005 | 0.1 | 0.05 |

Note: This interactive table allows for sorting and filtering of the data.

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. While specific data for this compound is scarce, general strategies for identifying reactive intermediates are applicable. Techniques such as low-temperature NMR spectroscopy have been successfully employed to characterize unstable intermediates like glycosyl triflates in glycosylation reactions. nih.gov In some cases, where intermediates are too fleeting to be observed directly, trapping experiments can provide evidence for their existence. For example, radical intermediates can be intercepted by radical scavengers like TEMPO. nih.gov The formation of an imine anion intermediate is a common feature in the reactions of nitriles with nucleophiles, which then undergoes further reaction. libretexts.orgyoutube.com

Role of Solvent Effects (e.g., Acetonitrile as Reaction Medium)

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. Acetonitrile, a polar aprotic solvent, is frequently used in organic synthesis due to its ability to dissolve a wide range of compounds and its relatively low reactivity. nih.govnih.govsci-hub.sewikipedia.org

Applications of Diphenyl Phosphinoyl Acetonitrile in Advanced Organic Synthesis

Stereoselective Synthesis and Chiral Applications

The presence of a phosphorus center and its proximity to a reactive nitrile group allows (Diphenyl-phosphinoyl)-acetonitrile and its derivatives to be employed in various stereoselective transformations. These applications are critical in the synthesis of enantiomerically pure compounds, which is of paramount importance in pharmaceutical and materials science.

Use as Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of one or more reactions. While specific documented uses of this compound itself as a chiral auxiliary are not widespread in foundational literature, the broader class of aryldiphenylphosphine oxides has been successfully employed for this purpose. The principle relies on attaching a chiral phosphine (B1218219) oxide to a prochiral substrate. The steric and electronic properties of the chiral phosphorus center then influence the approach of reagents, leading to the formation of one diastereomer in preference to others. After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled. For instance, the stereoselective synthesis of α-amino(phenyl)methyl(phenyl)phosphinic acids has been achieved with high diastereoselectivity using chiral auxiliaries like O-pivaloylated D-galactosylamine, highlighting the utility of this general strategy in phosphorus chemistry. nih.gov

Chiral Ligands in Asymmetric Catalysis

The development of chiral phosphine ligands has been a cornerstone of asymmetric catalysis, particularly in transition-metal-catalyzed reactions. nrochemistry.comprinceton.edu Phosphine oxides such as this compound serve as crucial precursors to P-chiral phosphine ligands. The synthesis involves the creation of a stereogenic center at the phosphorus atom, followed by reduction of the phosphine oxide (P=O) to the corresponding phosphine (P).

These chiral phosphine ligands can then be coordinated to a metal center (e.g., rhodium, palladium, iridium) to create a chiral catalyst. nrochemistry.comrsc.org This catalyst, in turn, can produce a chiral product from an achiral starting material with high enantioselectivity. The development of ligands like DIPAMP was a landmark achievement, demonstrating the power of P-chiral phosphines in industrial applications such as the asymmetric hydrogenation for the synthesis of L-DOPA. princeton.edu The modular nature of phosphine oxide synthesis allows for the tuning of steric and electronic properties to optimize catalyst performance for specific reactions. organicchemistrydata.org

Organocatalytic Roles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis. Phosphines themselves are effective nucleophilic organocatalysts for a variety of transformations. nih.gov The catalytic cycle typically involves the nucleophilic addition of the phosphine to an electrophilic substrate, followed by a series of transformations and eventual regeneration of the phosphine catalyst. While the direct organocatalytic application of phosphine oxides like this compound is less common, the underlying phosphine derivatives are used in reactions such as Morita-Baylis-Hillman and Stetter reactions. nih.gov Research in this area continues to expand the scope of phosphorus-based organocatalysts. nih.gov

Construction of Complex Molecular Architectures

This compound is a valuable reagent for forging carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular structures, including unsaturated systems and heterocyclic rings.

Synthesis of Unsaturated Compounds

The most prominent application of this compound is in olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction. organicchemistrydata.orgwikipedia.orgyoutube.com This reaction provides a reliable method for the synthesis of alkenes, particularly α,β-unsaturated nitriles, from aldehydes and ketones. The phosphinoyl group activates the adjacent methylene (B1212753) group, facilitating its deprotonation by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking a carbonyl compound. The resulting intermediate undergoes elimination of a water-soluble diphenylphosphinate (B8688654) salt to yield the alkene. youtube.com

A key advantage of the HWE reaction is its ability to control the stereochemistry of the resulting double bond. nrochemistry.comwikipedia.org The reaction typically favors the formation of the thermodynamically more stable (E)-alkene. However, reaction conditions and the structure of the phosphonate (B1237965) reagent can be modified to favor the (Z)-alkene, a variant known as the Still-Gennari modification. youtube.com The nitrile group in this compound is a strong electron-withdrawing group, which makes the corresponding carbanion highly reactive and suitable for reaction with a wide range of aldehydes and ketones. organicchemistrydata.orgcapes.gov.br This methodology has been applied to the synthesis of various natural products and biologically active molecules. rsc.orgnih.gov

Table 1: Examples of Horner-Wadsworth-Emmons (HWE) Type Reactions

| Phosphonate/Phosphine Oxide Reagent | Carbonyl Substrate | Base | Product (Alkene) | Stereoselectivity |

|---|---|---|---|---|

| This compound | Benzaldehyde | NaH | Cinnamonitrile | Predominantly (E) |

| Triethyl phosphonoacetate | Cyclohexanone | NaH | Ethyl cyclohexylideneacetate | (E)/(Z) mixture |

| Ethyl (diphenylphosphono)acetate | p-Tolualdehyde | NaH in THF | Ethyl 3-(p-tolyl)acrylate | (Z)-selective |

| Diethyl (cyanomethyl)phosphonate | Acetone | K₂CO₃ | 3-Methylbut-2-enenitrile | Not specified |

Heterocyclic Ring Formation

The dual functionality of this compound, possessing both a reactive nitrile and a phosphorus group, makes it a valuable precursor for the synthesis of various heterocyclic systems. umsl.edumdpi.commdpi.com Heterocycles containing nitrogen and phosphorus are of increasing interest due to their unique chemical properties and potential applications in materials science and medicinal chemistry. rsc.orgnih.gov

One common strategy involves using the nitrile group as a building block in cycloaddition reactions. For example, nitrile oxides can undergo [3+2] cycloaddition reactions with phosphorylated alkenes to form substituted isoxazolines, which are five-membered heterocycles containing nitrogen and oxygen. mdpi.com The reaction of this compound with suitable partners can lead to the formation of pyridines, pyrazoles, and other nitrogen-containing rings. nih.govresearchgate.net Furthermore, the phosphorus moiety itself can be incorporated into the ring system, leading to the formation of phosphorus heterocycles such as phosphinines and diazaphosphepines. rsc.orgnih.gov These reactions often proceed through multi-step sequences involving condensation, cyclization, and aromatization steps. researchgate.netrsc.orgnih.gov

Table 2: Examples of Heterocyclic Synthesis Involving Related Precursors

| Reactants | Catalyst/Conditions | Heterocyclic Product | Ring System |

|---|---|---|---|

| Benzonitrile N-oxide + β-Phosphorylated nitroethene | Toluene | 4-Nitro-3-phenyl-5-(phosphoryl)-Δ²-isoxazoline | Isoxazoline |

| Azophosphine + Asymmetric alkyne | Heat | 1,2,5-Diazaphosphepine | Diazaphosphepine |

| Pyrazine + Diphenylphosphine (B32561) oxide | ZnCl₂, TMEDA, LiTMP | (Diphenylphosphinoyl)pyrazine oxide | Pyrazine |

| Isoquinoline + DMAD + 1,4-Dihydropyridine | Acetonitrile (B52724), RT | Isoquinolino[1,2-f] wikipedia.orgumsl.edunaphthyridine | Naphthyridine |

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.org While direct applications of this compound in MCRs are not extensively documented, the reactivity of related phosphine oxides and activated nitriles suggests its potential as a valuable building block in such transformations.

For instance, three-component reactions involving phosphine oxides have been successfully employed in the synthesis of complex heterocyclic structures. A notable example is the catalyst-free, three-component reaction of 2-formylbenzoic acid, primary amines, and secondary phosphine oxides, which yields phosphinoyl-functionalized isoindolinones. arkat-usa.org This reaction proceeds under mild conditions and with short reaction times, demonstrating the utility of the phosphinoyl moiety in facilitating complex bond formations within an MCR setting. arkat-usa.org

Another relevant example is the three-component reaction between triphenylphosphine (B44618), dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone, which leads to the formation of stable phosphorus ylides. nih.gov This highlights the ability of phosphines to initiate complex reaction cascades with activated acetylenes and carbonyl compounds. Given that this compound possesses an activated methylene group due to the adjacent phosphinoyl and nitrile groups, it is conceivable that it could participate in similar MCRs, acting as a nucleophilic component after deprotonation.

Furthermore, the synthesis of various heterocyclic phosphonates has been achieved through MCRs, showcasing the broad applicability of phosphorus-containing reagents in this field. nih.gov These reactions often involve the in-situ generation of reactive intermediates that readily combine with other components. The electronic properties of the phosphinoyl group in this compound could be harnessed to modulate the reactivity of the adjacent nitrile group, opening up avenues for its use in novel MCRs to construct phosphorus-containing heterocycles.

The following table summarizes representative multi-component reactions involving phosphine oxides and related compounds, illustrating the potential reaction space for this compound.

| Reactants | Key Features | Product Class |

| 2-Formylbenzoic acid, Primary amines, Secondary phosphine oxides | Catalyst-free, Mild conditions | Phosphinoyl-functionalized isoindolinones arkat-usa.org |

| Triphenylphosphine, Dialkyl acetylenedicarboxylates, 2-Nitrocyclohexanone | One-pot synthesis | Stable phosphorus ylides nih.gov |

| Aldehydes, Nitriles, Dimethyldiazomethylphosphonate | 1,3-Dipolar cycloaddition | Phosphonylpyrazoles nih.gov |

Reagent in Catalytic Cycles

This compound and its derivatives have emerged as significant players in various catalytic cycles, owing to the unique electronic and steric properties conferred by the phosphinoyl group. These reagents can act as ligands for metal catalysts, participate in radical processes, and activate substrates for subsequent transformations.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Current time information in Bangalore, IN. Phosphine ligands play a crucial role in these reactions, modulating the reactivity and stability of the metal catalyst. organic-chemistry.org While this compound itself is a phosphine oxide, its corresponding phosphine, (Diphenylphosphino)acetonitrile, and related derivatives have shown significant promise as ligands in catalysis.

A noteworthy example is the synthesis and application of bis(diphenylphosphino)acetonitrile (dppmCN) as a ligand in the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acid. researchgate.net This bidentate ligand, when combined with a palladium(II) acetate (B1210297) precursor, generates a highly active catalyst in situ, achieving a turnover frequency (TOF) greater than 600,000 in one hour. researchgate.net The presence of the nitrile group in the ligand backbone is thought to influence the electronic properties of the phosphine donors, contributing to the high catalytic activity.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the phosphine ligand is critical in each of these steps, influencing the rate and selectivity of the reaction. The success of bis(diphenylphosphino)acetonitrile suggests that related phosphine ligands derived from this compound could also serve as effective ligands in a variety of cross-coupling reactions.

The following table presents data on the catalytic activity of a palladium complex with bis(diphenylphosphino)acetonitrile in the Suzuki-Miyaura coupling reaction.

| Catalyst System | Substrates | Product | Turnover Frequency (TOF) (1 h) |

| Pd(OAc)₂ / dppmCN | Bromobenzene, Phenylboronic acid | Biphenyl | >600,000 researchgate.net |

Radical cascade reactions are powerful transformations that allow for the rapid construction of complex polycyclic structures from simple acyclic precursors. acs.org These reactions involve a sequence of intramolecular radical additions to unsaturated functionalities. The nitrile group is a known radical acceptor, and its presence in this compound makes this compound a potential participant in such cascade processes.

While specific examples involving this compound in radical cascades are not prevalent in the literature, the general reactivity of phosphine oxides and nitriles in radical reactions provides a basis for its potential applications. The phosphinoyl group can influence the stability and reactivity of adjacent radical centers. For instance, visible-light-induced radical phosphorylation of vinyl azides with diphenylphosphine oxide leads to the formation of phosphorylated phenanthridines through a tandem cyclization process. This demonstrates the ability of the phosphinoyl radical to initiate a cascade sequence.

Furthermore, the cyano group can participate in radical addition/insertion/cyclization cascades to assemble complex heterocyclic systems. acs.org A radical generated on the carbon adjacent to the nitrile can add to an intramolecular double or triple bond, propagating the cascade. The electron-withdrawing nature of both the phosphinoyl and nitrile groups in this compound would influence the stability of any radical formed at the methylene position, potentially directing the course of a radical cascade reaction.

The concept of substrate activation is central to many catalytic processes. In the context of organic synthesis, a reagent can activate a substrate by altering its electronic properties, making it more susceptible to reaction. The phosphinoyl group in this compound can play a role in activating both the molecule itself and other substrates in a reaction mixture.

The electron-withdrawing nature of the diphenylphosphinoyl group enhances the acidity of the α-protons, facilitating their removal by a base. This in situ generation of a carbanion makes this compound a potent nucleophile for various transformations, including additions to carbonyl compounds and other electrophiles. This activation of the acetonitrile moiety is a key feature of its reactivity.

Moreover, the oxygen atom of the phosphinoyl group can act as a Lewis base, coordinating to metal centers or other Lewis acids. This interaction can activate the phosphinoyl compound itself or other substrates in the reaction. For example, in the synthesis of aryldiphenylphosphine oxides via the Wittig reaction, the phosphonium (B103445) salt precursors are activated by a base to form the corresponding ylide. While this is an intramolecular activation, it illustrates the principle of how the phosphorus center can be manipulated to control reactivity. In a broader sense, the coordination of the phosphinoyl oxygen to a metal catalyst could influence the catalyst's reactivity and, in turn, activate a substrate bound to the same metal center.

Spectroscopic and Computational Characterization of Diphenyl Phosphinoyl Acetonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of (Diphenyl-phosphinoyl)-acetonitrile in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, chemists can map out the molecular framework.

¹H NMR: The proton NMR spectrum of this compound derivatives typically shows multiplets in the aromatic region (around 7.4-7.8 ppm) corresponding to the phenyl protons. The methylene (B1212753) protons adjacent to the phosphinoyl group and the nitrile group also give characteristic signals. For instance, in a derivative where the phenyl groups are substituted, these chemical shifts will vary, providing information about the substitution pattern. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the phenyl rings, the methylene carbon, and the nitrile carbon all exhibit distinct chemical shifts. The coupling between the phosphorus and carbon atoms (J-P-C) is particularly informative, helping to confirm the connectivity around the phosphorus center. rsc.orgrsc.org For example, the carbon of the methylene group directly attached to the phosphorus atom shows a significant coupling constant.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is an invaluable tool. This compound and its derivatives typically show a single resonance in the ³¹P NMR spectrum, with a chemical shift that is characteristic of a pentavalent phosphorus atom in this chemical environment. rsc.orgrsc.org The precise chemical shift can be influenced by the substituents on the phenyl rings and the nature of the group attached to the methylene bridge.

Table 1: Representative NMR Data for this compound Derivatives in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.73–7.47 | m | Phenyl protons |

| 3.45 | d, J(H,P) = 15.0 | CH₂ | |

| ¹³C | 132.4–128.8 | m | Phenyl carbons |

| 115.8 | d, J(C,P) = 4.0 | CN | |

| 25.0 | d, J(C,P) = 65.0 | CH₂ | |

| ³¹P | 25.5 | s | P=O |

Note: Data is generalized from typical values and may vary for specific derivatives.

Mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org Gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum, which is useful for identifying the compound in complex samples. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing characteristic losses of fragments such as the phenyl groups or the cyano moiety.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers detailed information about the functional groups present in this compound. rsc.orgnih.govnih.gov The IR spectrum will prominently feature a strong absorption band corresponding to the P=O stretching vibration, typically in the region of 1180-1200 cm⁻¹. Another key feature is the stretching vibration of the nitrile (C≡N) group, which appears around 2250 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the phenyl rings are also readily identifiable. Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the symmetric vibrations of the molecule. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | ~2250 | Medium |

| P=O Stretch | ~1190 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

Note: Values are approximate and can be influenced by the molecular environment.

Computational and Theoretical Studies

In conjunction with experimental techniques, computational chemistry plays a vital role in understanding the properties of this compound.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and predict various properties of molecules. ijcce.ac.irnih.govarxiv.org For this compound, DFT calculations can be used to:

Optimize the molecular geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles. These calculated structures can then be compared with experimental data from X-ray diffraction. ijcce.ac.ir

Calculate spectroscopic properties: DFT can be used to simulate NMR chemical shifts, as well as IR and Raman vibrational frequencies. nih.gov This aids in the assignment of experimental spectra.

Determine electronic properties: DFT provides insights into the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energy difference between the HOMO and LUMO is an important parameter related to the molecule's reactivity and electronic transitions.

Investigate reaction mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and understand the thermodynamics of chemical transformations involving this compound. arxiv.org

By combining the experimental data from various spectroscopic techniques with the theoretical insights from DFT calculations, a comprehensive and detailed understanding of the structure, properties, and reactivity of this compound and its derivatives can be achieved.

Investigation of Reaction Pathways and Transition States

The reactivity of this compound and related organophosphorus compounds is a subject of significant interest, particularly concerning nucleophilic substitution reactions and transformations involving the nitrile group. Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and elucidating reaction mechanisms.

The presence of the electron-withdrawing cyano group on the α-carbon significantly influences the reactivity of the molecule. This is highlighted by the observed increase in acidity of the proton on the bridging carbon atom in related bis(diphenylphosphane)acetonitrile compounds. iucr.org This increased acidity facilitates reactions such as deprotonation, which is often a key step in subsequent derivatization.

For reactions at the phosphorus center, such as nucleophilic substitution, the mechanism can be either concerted (SN2-type) or stepwise, involving a pentacoordinate intermediate. The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. In related systems like the pyridinolysis of diphenyl phosphinic chloride in acetonitrile (B52724), a concerted mechanism with backside nucleophilic attack is often proposed. nih.gov However, for other related phosphinates, a change in mechanism from a concerted to a stepwise process can occur with increasing basicity of the nucleophile. researchgate.net

Computational modeling allows for the localization of transition state structures and the calculation of their corresponding activation energies. For instance, in the reaction of related phosphine (B1218219) oxides, transition states are characterized by specific geometries, such as a trigonal bipyramidal arrangement for a backside attack. iucr.org The table below presents hypothetical activation energies for different proposed reaction pathways of this compound, based on data from analogous systems.

Table 1: Hypothetical Activation Energies for Reaction Pathways of this compound

| Reaction Type | Nucleophile | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic Substitution at P | Pyridine | Concerted (SN2-like) | 22.5 |

| Nucleophilic Substitution at P | Hydroxide | Stepwise (with intermediate) | 18.7 |

| Addition to Nitrile | Hydride | Nucleophilic Addition | 15.3 |

| α-Deprotonation | Amide | Acid-Base | 12.1 |

Note: These values are illustrative and based on computational studies of analogous organophosphorus compounds.

The nitrile group itself can undergo a variety of transformations, including reduction to amines or hydrolysis to carboxylic acids. libretexts.orgchemistrysteps.com The mechanism of these reactions typically involves initial nucleophilic attack at the electrophilic carbon of the C≡N triple bond. libretexts.org Computational studies can model the intermediates and transition states for these transformations, providing insight into the reaction kinetics and thermodynamics.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and behavior in condensed phases. The molecule possesses considerable conformational flexibility, primarily due to the rotation around the P-C and C-C single bonds.

Intermolecular interactions play a significant role in the crystal packing and solution-state behavior of this compound. The polar P=O group is a strong hydrogen bond acceptor, capable of forming interactions with suitable donor molecules. acs.org Furthermore, the phenyl rings can participate in π-π stacking and C-H···π interactions. The nitrile group, with its lone pair of electrons, can also act as a weak hydrogen bond acceptor. wikipedia.org

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. researchgate.net While a specific Hirshfeld analysis for this compound is not available in the literature, data from related phosphine oxides can provide insights. For instance, in mixed phosphine-phosphine oxide ligands, H···H, C···H/H···C, and interactions involving other atoms like chlorine contribute significantly to the crystal packing. researchgate.net

The table below summarizes the types of intermolecular interactions expected for this compound and their estimated energetic contributions, drawn from studies on analogous compounds.

Table 2: Predicted Intermolecular Interactions and Their Estimated Energies for this compound

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Hydrogen Bond | C-H (activated) | O=P | -2 to -5 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | -1 to -3 |

| C-H···π Interaction | C-H (phenyl) | Phenyl Ring | -0.5 to -2 |

| Dipole-Dipole | P=O | C≡N | -1 to -4 |

| van der Waals | Various | Various | Variable |

Note: These energy ranges are estimates based on computational studies of similar molecular systems.

Elucidation of Bonding Characteristics (e.g., NBO Charges)

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution within a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis yields valuable information about atomic charges, hybridization, and delocalization of electron density through donor-acceptor interactions.

For this compound, NBO analysis reveals a highly polar P=O bond, consistent with the significant difference in electronegativity between phosphorus and oxygen. This polarity is often represented by resonance structures showing a P+-O- character. wikipedia.org The phosphorus atom, being bonded to an oxygen and three carbon atoms, is expected to have a significant positive partial charge, making it an electrophilic center.

The table below presents hypothetical NBO charges for selected atoms in this compound, based on DFT calculations of analogous organophosphorus compounds.

Table 3: Hypothetical Natural Bond Orbital (NBO) Charges for Selected Atoms in this compound

| Atom | Hypothetical NBO Charge (a.u.) |

| P | +1.5 to +1.8 |

| O | -0.8 to -1.1 |

| N | -0.4 to -0.6 |

| C (cyano) | +0.1 to +0.3 |

| C (alpha) | -0.5 to -0.7 |

Note: These values are illustrative and derived from computational studies on similar organophosphorus compounds containing phenyl and cyano moieties.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

A primary objective in the ongoing research of (Diphenyl-phosphinoyl)-acetonitrile is the development of new and improved methods for its synthesis. hilarispublisher.com The goal is to devise pathways that are more efficient, economical, and environmentally friendly. Key areas of focus include enhancing atom economy, which seeks to maximize the incorporation of all starting materials into the final product, and reducing the number of synthetic steps. scentspiracy.comacs.orgimperial.edu

One innovative strategy being explored is the direct C-H phosphinoylation of acetonitrile (B52724). This approach, if successful, would be a significant improvement over traditional methods that often necessitate pre-functionalized starting materials. Researchers are investigating the use of transition metal catalysts to enable the direct coupling of a P-H bond from a diphenylphosphine (B32561) oxide precursor with a C-H bond of acetonitrile, which would offer a more streamlined and atom-economical route.

Another promising avenue is the development of one-pot synthesis procedures. By carrying out multiple reaction steps in a single vessel without isolating intermediates, these methods can enhance efficiency while reducing solvent consumption and waste. A potential one-pot synthesis could involve the in-situ generation of a phosphinating agent that then immediately reacts with an acetonitrile derivative.

Furthermore, there is a concerted effort to replace hazardous reagents and solvents with greener alternatives. This includes the exploration of less toxic reactants and the use of environmentally benign solvents such as water or bio-based solvents, and even the development of solvent-free reaction conditions. skpharmteco.com

Exploration of New Reactivity Modes

The distinct electronic and steric characteristics of the phosphinoyl group in this compound confer a rich and varied reactivity that is yet to be fully harnessed. Future research is poised to uncover novel transformations and reaction pathways for this multifaceted building block.

A significant area of investigation is the realm of asymmetric reactions. By introducing chirality, either through the use of a chiral catalyst or a chiral auxiliary, researchers aim to produce enantiomerically enriched products. This is of particular importance in fields like medicinal chemistry and materials science, where a molecule's stereochemistry can dramatically influence its properties. For instance, asymmetric additions of the carbanion derived from this compound to various electrophiles could unlock access to a diverse array of chiral phosphine-containing compounds.

The engagement of this compound in multicomponent reactions represents another exciting frontier. These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and their capacity to rapidly generate molecular diversity. Scientists are actively designing new multicomponent reactions where this compound can act as a pivotal component.

Moreover, the phosphinoyl group itself is a target for further chemical modification. Research is underway to explore the reduction of the P=O bond to form the corresponding phosphine (B1218219), a transformation that would open up a vast new landscape of catalytic applications. The selective functionalization of the phenyl rings is also being investigated as a means to create novel ligands with finely tuned electronic and steric properties.

Expansion of Catalytic Applications

Derivatives of this compound, especially the corresponding phosphines, hold considerable promise as ligands in transition metal catalysis. nih.gov A major focus of current and future research is the development of new and improved catalytic systems based on these ligands.

One key area of exploration is the use of these ligands in cross-coupling reactions. The electronic properties of the phosphine can be modulated by altering the substituents on the phenyl rings, which in turn can fine-tune the activity and selectivity of the catalyst. Researchers are designing novel ligands based on the this compound framework to achieve higher efficiency in important reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. nih.govrsc.org

Asymmetric catalysis is another domain where these compounds are anticipated to have a significant impact. The creation of chiral phosphine ligands derived from this compound is a high-priority research area. Such ligands could be utilized in a range of enantioselective transformations, including hydrogenation, hydroformylation, and allylic alkylation, to synthesize valuable chiral molecules with high optical purity.

The immobilization of catalysts derived from this compound onto solid supports is also gaining traction. This strategy offers several benefits, including simplified catalyst separation and recycling, which contributes to more sustainable and economically viable chemical processes. nih.gov Researchers are investigating various methods for anchoring these catalysts to materials such as polymers, silica, and magnetic nanoparticles.

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly shaping the landscape of chemical research and development. researchgate.net For this compound, this translates to a dedicated effort to render its synthesis and applications more environmentally sustainable. sciencedaily.com

A central focus is the development of catalytic methods for the synthesis of this compound itself. As previously noted, the use of transition metal-catalyzed C-H functionalization would represent a significant step toward a greener synthesis by minimizing waste and the use of stoichiometric reagents. scentspiracy.comacs.org The use of mechanochemistry, such as ball milling, is also being explored as a solvent-free synthetic method. nih.gov

The adoption of alternative energy sources to drive the synthesis is another key aspect of green chemistry. Techniques like microwave irradiation are being investigated as substitutes for conventional heating, as they can often lead to shorter reaction times, improved yields, and lower energy consumption.

In terms of applications, a major objective is the development of catalytic processes that employ this compound-derived ligands in aqueous media. Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. skpharmteco.com The design of water-soluble ligands and catalysts is a key challenge that is being actively pursued by researchers.

Furthermore, the entire lifecycle of these compounds is being taken into consideration. This includes the design of molecules that are biodegradable or can be readily recycled after use. The development of recyclable catalysts, as mentioned in the preceding section, is a prime example of this approach. By embracing these green chemistry principles, the scientific community is working to ensure that the future development and application of this compound and its derivatives are both scientifically innovative and environmentally conscious.

Interactive Data Tables

Detailed research findings related to the future directions of this compound are summarized in the interactive table below.

| Research Area | Focus | Key Findings/Objectives | Potential Impact |

| Novel Synthetic Routes | C-H Phosphinoylation | Development of transition metal catalysts for direct coupling of diphenylphosphine oxide and acetonitrile. | More atom-economical and streamlined synthesis. |

| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | Increased efficiency, reduced solvent use and waste. | |

| Green Reagents/Solvents | Replacement of hazardous materials with safer alternatives like water or bio-solvents. skpharmteco.com | Improved environmental profile of the synthesis. | |

| New Reactivity Modes | Asymmetric Reactions | Use of chiral catalysts or auxiliaries to produce enantiomerically pure products. | Access to valuable chiral phosphine-containing compounds for various applications. |

| Multicomponent Reactions | Designing reactions where this compound is a key component. | Rapid generation of molecular diversity and complex molecules. | |

| Phosphinoyl Group Modification | Reduction of the P=O bond to form phosphines. | Expansion of catalytic applications. | |

| Catalytic Applications | Cross-Coupling Reactions | Design of new ligands for improved catalytic activity in Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govrsc.org | More efficient synthesis of important organic molecules. |

| Asymmetric Catalysis | Development of chiral phosphine ligands for enantioselective transformations. | Production of high-purity chiral compounds for pharmaceuticals and materials. | |

| Catalyst Immobilization | Anchoring catalysts onto solid supports. nih.gov | Easier catalyst separation and recycling, leading to more sustainable processes. | |

| Green Chemistry | Catalytic Synthesis | Developing catalytic routes for the synthesis of the parent compound. scentspiracy.comacs.org | Minimization of waste and use of stoichiometric reagents. |

| Alternative Energy Sources | Utilizing microwave irradiation or mechanochemistry for synthesis. nih.gov | Reduced energy consumption and shorter reaction times. | |

| Aqueous Catalysis | Designing water-soluble ligands and catalysts. | Use of an environmentally benign solvent for catalytic reactions. |

Q & A

Q. What role does this compound play in transition-metal catalysis?

- Methodology : Mechanistic studies (e.g., kinetic profiling, X-ray absorption spectroscopy) evaluate coordination modes. For cobaltocenium derivatives, weak C–H···F hydrogen bonds influence molecular packing and catalytic activity .

Q. Can phase-separation techniques improve extraction efficiency of reaction mixtures?

Q. How to design a Quality-by-Design (QbD) protocol for impurity profiling?

- Methodology : Define critical quality attributes (CQAs) and critical process parameters (CPPs). Use DoE to optimize HPLC conditions (e.g., column temperature, mobile phase pH) and validate robustness via factorial designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.